molecular formula C9H9Cl2N3 B12955481 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12955481
M. Wt: 230.09 g/mol
InChI Key: IDZKOHDHMQJZNX-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of chlorine atoms at positions 5 and 7, along with a propyl group at position 6, contributes to its unique chemical properties. Pyrazolo[1,5-a]pyrimidines have gained significant attention in medicinal chemistry due to their potential therapeutic applications, particularly as antitumor agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione with phosphorus oxychloride (POCl3) and N,N-dimethylaniline. The reaction is carried out under reflux conditions, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .

Medicine: The compound has shown promise as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of cancer cells, making it a potential candidate for anticancer drug development .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the desired therapeutic effects. The pathways involved in its mechanism of action include the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Pyrazolo[1,5-a]pyrimidine-5,7-diamine

Comparison: 5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolo[1,5-a]pyrimidine derivatives, the presence of chlorine atoms and a propyl group enhances its reactivity and potential as a therapeutic agent. The compound’s ability to undergo various chemical reactions and its promising antitumor activity make it a valuable addition to the pyrazolo[1,5-a]pyrimidine family .

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

5,7-dichloro-6-propylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H9Cl2N3/c1-2-3-6-8(10)13-7-4-5-12-14(7)9(6)11/h4-5H,2-3H2,1H3

InChI Key

IDZKOHDHMQJZNX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N2C(=CC=N2)N=C1Cl)Cl

Origin of Product

United States

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